molecular formula C9H14 B11944233 Bicyclo[6.1.0]non-4-ene

Bicyclo[6.1.0]non-4-ene

Cat. No.: B11944233
M. Wt: 122.21 g/mol
InChI Key: YWIJRSGCJZLJNV-UPHRSURJSA-N
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Description

Bicyclo[6.1.0]non-4-ene is a bicyclic compound characterized by its unique structure, which includes a cyclopropane ring fused to a larger ring. This compound is of significant interest in the field of organic chemistry due to its strained ring system, which imparts unique reactivity and properties. It is often used as a scaffold in chemical biology and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[6.1.0]non-4-ene can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might involve the use of a cyclopropane derivative and a larger ring system that undergoes cyclization to form the bicyclic structure. The reaction conditions typically include the use of a solvent like dichloromethane and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistency. The use of automated systems for the addition of reagents and control of temperature and pressure is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[6.1.0]non-4-ene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives, such as bicyclo[6.1.0]non-4-yn-9-ylmethanol.

    Reduction: Reduction reactions can convert this compound into less strained derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or carboxylic acids, while reduction can produce less strained hydrocarbons .

Scientific Research Applications

Bicyclo[6.1.0]non-4-ene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which bicyclo[6.1.0]non-4-ene exerts its effects is primarily through its strained ring system, which makes it highly reactive. In bioorthogonal chemistry, the compound reacts with azides to form stable triazole products via SPAAC. This reaction is highly selective and occurs under mild conditions, making it suitable for use in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its balance of stability and reactivity. Unlike some other strained alkynes, it is stable enough to be used in aqueous environments without the need for a catalyst, yet reactive enough to participate in bioorthogonal reactions efficiently .

Properties

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

IUPAC Name

(4Z)-bicyclo[6.1.0]non-4-ene

InChI

InChI=1S/C9H14/c1-2-4-6-9-7-8(9)5-3-1/h1-2,8-9H,3-7H2/b2-1-

InChI Key

YWIJRSGCJZLJNV-UPHRSURJSA-N

Isomeric SMILES

C/1CC2CC2CC/C=C1

Canonical SMILES

C1CC2CC2CCC=C1

Origin of Product

United States

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